4-Phenyl-4-(pyrrolidin-1-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-4-pyrrolidin-1-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-6-14(7-3-1)15(8-10-16-11-9-15)17-12-4-5-13-17/h1-3,6-7,16H,4-5,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELGPXSFFNRYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCNCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Characterization Techniques
Spectroscopic Analysis
Specific spectroscopic data for 4-Phenyl-4-(pyrrolidin-1-yl)piperidine, which would confirm its unique structure featuring both a phenyl and a pyrrolidinyl group at the C4 position of the piperidine (B6355638) ring, is not available. This includes:
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Virtual Screening
Molecular docking and virtual screening are powerful computational techniques used to predict the binding orientation of a ligand to a protein and to screen large libraries of compounds for potential binders. For scaffolds related to 4-phenyl-4-(pyrrolidin-1-yl)piperidine, these methods have been instrumental in identifying potential biological targets and elucidating structure-activity relationships (SAR).
Derivatives of 4-phenylpiperidine (B165713) have been the subject of numerous docking studies to explore their interactions with a range of biological targets. For instance, computational analyses have been used to investigate the binding of piperidine (B6355638) derivatives to the main protease of SARS-CoV-2, suggesting potential antiviral applications. nih.gov In the context of cancer therapy, docking studies have helped in understanding the binding mechanisms of piperidine-containing compounds. nih.gov Similarly, the 4-aminopiperidine (B84694) scaffold has been utilized in the computational design of compound libraries for drug discovery screening. nih.govacs.org
Virtual screening campaigns have also been successfully employed to identify novel inhibitors from large compound databases based on pharmacophore models derived from pyrrolidine (B122466) and piperidine scaffolds. mdpi.comnih.gov These studies often lead to the identification of hit compounds that can be further optimized using medicinal chemistry approaches. For example, pharmacophore-based virtual screening has been used to discover new dipeptidyl peptidase IV (DPP-IV) inhibitors containing a pyrrolidine moiety. nih.gov
Table 1: Examples of Molecular Docking Studies on Related Scaffolds
| Scaffold/Derivative | Target Protein | Therapeutic Area | Key Findings |
| (4-Methyl-phenyl)-(4-methyl-piperidin-1-yl)-methanone | SARS-CoV-2 Main Protease | Antiviral | Identification of potential inhibitors of viral replication. nih.gov |
| 1-Aryl-4-aminopiperidine Analogues | Various | Drug Discovery | Generation of a diverse chemical library for screening. nih.govacs.org |
| Pyrrolidine Derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Antidiabetic | Discovery of novel and potent enzyme inhibitors through virtual screening. nih.gov |
| 4-Phenylpiperidin-4-ol Substituted Pyrazole | Not Specified | Antimicrobial, Antifungal | DFT calculations suggested potential for biological applications based on electronic properties. icm.edu.pl |
Protein-Ligand Binding Mode Predictions
Understanding the precise binding mode of a ligand within the active site of a protein is crucial for rational drug design. Computational methods provide detailed predictions of these interactions, highlighting key amino acid residues and the types of forces involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For the 4-phenylpiperidine scaffold, a significant body of research has focused on its interaction with opioid receptors. The incorporation of the 4-phenylpiperidine pharmacophore is a key feature in potent opioid analgesics. nih.gov Computational studies have helped to elucidate how this scaffold mimics the binding of endogenous opioids. The protonated piperidine nitrogen typically forms a crucial ionic interaction with a conserved aspartate residue in the opioid receptor binding pocket. The phenyl group often engages in hydrophobic interactions with aromatic residues within the receptor.
In the design of selective delta-opioid agonists, novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have been synthesized and their binding affinities evaluated. nih.gov While specific binding mode predictions for this compound are not extensively detailed in the public domain, inferences can be drawn from related structures. It is anticipated that the pyrrolidine ring would occupy a specific pocket within the receptor, and its orientation would significantly influence the binding affinity and selectivity.
Molecular dynamics simulations can further refine these predictions, providing insights into the stability of the ligand-protein complex and the role of conformational flexibility in the binding process.
Conformational Analysis and Flexible Structure Considerations
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. The this compound molecule possesses significant conformational flexibility arising from the piperidine and pyrrolidine rings, as well as the rotational freedom of the phenyl group.
The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov However, the orientation of the substituents at the 4-position (the phenyl and pyrrolidine groups) can be either axial or equatorial. Energy conformational calculations on 4-alkyl-4-(m-hydroxyphenyl)piperidines have shown that the preference for an axial or equatorial phenyl group is influenced by the nature of the other substituents. nih.gov For instance, the presence of a bulky 4-alkyl substituent can favor a phenyl axial conformation. nih.gov
Computational studies have investigated the conformational preferences of N-substituted piperidines and pyrrolidines, revealing that the nature of the substituent on the nitrogen atom can influence the ring conformation. researchgate.net For N-phenylpiperidines, a modest preference for the axial orientation of a 2-substituent has been observed. nih.gov These findings are crucial for understanding how modifications to the this compound scaffold might alter its conformational landscape and, consequently, its pharmacological profile.
Table 2: Key Conformational Features of the Piperidine and Pyrrolidine Rings
| Ring System | Predominant Conformation(s) | Key Factors Influencing Conformation |
| Piperidine | Chair | Steric interactions between substituents, preference for equatorial positions for bulky groups. nih.gov |
| Pyrrolidine | Envelope, Twist | Ring puckering to minimize torsional strain. researchgate.net |
| N-Substituted Piperidine | Chair | Nature of the N-substituent can influence axial/equatorial preference of other substituents. researchgate.netnih.gov |
Pharmacophore Modeling and Design Strategies
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This information is then used to design new molecules with improved activity and to search databases for novel scaffolds.
The 4-phenylpiperidine core is a well-established pharmacophore for opioid receptor agonists. nih.govnih.gov A typical pharmacophore model for mu-opioid agonists based on this scaffold includes:
A basic nitrogen atom that is protonated at physiological pH.
A central quaternary carbon atom.
A phenyl group attached to the central carbon.
A phenolic hydroxyl group (in the case of morphine and its analogs), though not always present in synthetic opioids.
The development of selective delta-opioid agonists has also utilized the 4-phenylpiperidine scaffold, with modifications at the 4-position leading to changes in receptor selectivity. nih.gov The pyrrolidine ring in this compound can be considered a key feature that modulates the interaction with the receptor, potentially contributing to selectivity for different opioid receptor subtypes or even directing the molecule towards other, non-opioid targets.
Design strategies for new compounds based on this scaffold often involve modifying the substituents on the phenyl ring, the piperidine nitrogen, and the pyrrolidine ring to explore the chemical space around the core pharmacophore. Computational library design has been used to generate diverse sets of 1-aryl-4-aminopiperidine analogs for high-throughput screening, demonstrating a systematic approach to exploring the SAR of this class of compounds. nih.govacs.org The bitopic ligand design approach, where a molecule is designed to interact with both the primary binding site and a secondary, allosteric site, has also been effective in developing selective ligands for dopamine (B1211576) D3 receptors using related scaffolds. mdpi.com
Preclinical Biological Activity and Pharmacological Investigations Excluding Human Clinical Data
Receptor Binding and Modulation Studies
The central melanocortin system, particularly the melanocortin-4 receptor (MC4R), plays a pivotal role in regulating energy homeostasis, including appetite and body weight. While a variety of peptide and small-molecule MC4R agonists have been developed and shown to decrease food intake and body weight in rodent models, specific preclinical data on the direct interaction of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine with MC4R is not available in the current scientific literature.
The general mechanism of MC4R agonists involves mimicking the action of the endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), to activate the receptor. This activation in the hypothalamus leads to downstream signaling that promotes satiety and increases energy expenditure. Preclinical studies on other MC4R agonists have demonstrated significant reductions in food intake and body weight in diet-induced obese animal models.
The 4-phenylpiperidine (B165713) scaffold is a well-established pharmacophore in the development of ligands for opioid receptors. Compounds containing this structural motif have been extensively investigated for their affinity and activity at delta (δ), mu (μ), and kappa (κ) opioid receptors.
While direct binding studies for this compound at these opioid receptors are not specifically reported, the broader class of 4-phenylpiperidine derivatives has been shown to exhibit significant interaction, particularly with the mu-opioid receptor. For instance, various small molecule mu agonists based on the 4-phenylpiperidine scaffold have been designed and synthesized, demonstrating excellent agonistic activity towards the human mu receptor in preclinical evaluations. Fentanyl and its analogs, a prominent class of synthetic opioids, are classic examples of 4-anilidopiperidines, which share the core piperidine (B6355638) structure.
Furthermore, some research has explored the role of pyrrolidine-containing structures in the context of kappa-opioid receptor agonists. Analogues of known kappa-receptor agonists incorporating a pyrrolidin-1-ylmethyl group have been synthesized and evaluated, showing high affinity for the kappa-receptor.
The affinity of structurally related compounds for opioid receptors is summarized in the table below. It is important to note that these data are for related compounds and not for this compound itself.
| Compound Class | Receptor Target | Finding |
| 4-Phenylpiperidine derivatives | Mu (μ) Opioid Receptor | Generally exhibit agonistic activity. |
| Pyrrolidine-containing analogues | Kappa (κ) Opioid Receptor | Some analogues show high affinity. |
Recent preclinical research has highlighted the potential of dual-acting ligands that target both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) for various neurological conditions. The piperidine moiety has been identified as a critical structural element for achieving this dual activity.
Although specific studies on this compound are not available, investigations into a series of piperidine and piperazine derivatives have shown that compounds with a piperidine core exhibit high affinity for both H3R and σ1R, often acting as antagonists. In contrast, replacing the piperidine ring with a piperazine can significantly alter the affinity for the sigma-1 receptor. For example, in one study, a piperidine-containing compound showed a high affinity for the σ1R, while its piperazine analogue had a drastically reduced affinity. This underscores the importance of the piperidine structure for σ1R binding.
Furthermore, a compound known as 4-phenyl-1-(4-phenylbutyl) piperidine has been identified as a potent sigma-1 receptor ligand and has been studied for its neuroprotective effects in preclinical models of ischemia. This again points to the relevance of the 4-phenylpiperidine scaffold for sigma-1 receptor interaction. The pyrrolidine (B122466) moiety is also found in compounds that have been characterized as high-affinity histamine H3 receptor antagonists.
The table below presents findings for structurally related compounds.
| Compound Moiety | Receptor Target | Finding |
| Piperidine | Histamine H3 Receptor (H3R) | Identified as a key structural element for antagonism. |
| Piperidine | Sigma-1 Receptor (σ1R) | Considered a critical structural feature for high-affinity antagonism. |
| 4-Phenylpiperidine | Sigma-1 Receptor (σ1R) | The scaffold is present in potent sigma-1 receptor ligands. |
| Pyrrolidine | Histamine H3 Receptor (H3R) | Found in high-affinity H3R antagonists. |
The 4-phenylpiperidine scaffold is also present in molecules designed to interact with serotonin (B10506) (5-HT) receptors. Specifically, research has been conducted on 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor. These PAMs have the potential to enhance the effects of endogenous serotonin, which could be beneficial in treating conditions like obesity and substance use disorders.
While direct preclinical data for this compound at serotonin receptors is not available, the presence of the 4-phenylpiperidine core suggests a potential for interaction with this receptor system. Additionally, some pyrrolidine-containing compounds have been investigated as monoamine uptake inhibitors, though they often show less activity at the serotonin transporter (SERT) compared to dopamine (B1211576) and norepinephrine transporters.
The 4-phenylpiperidine structure is a recognized pharmacophore for dopamine receptor ligands. Various derivatives have been synthesized and evaluated for their binding affinity and functional activity at different dopamine receptor subtypes, particularly the D2 and D4 receptors. For example, a series of 4-phenylpiperidines and 4-phenylpiperazines were evaluated as D2 receptor ligands, leading to the discovery of a compound with "dopaminergic stabilizer" characteristics.
Although specific binding data for this compound at dopaminergic receptors are not documented in the literature, the foundational 4-phenylpiperidine structure is indicative of a potential interaction. Furthermore, studies on pyrovalerone analogues, which contain a pyrrolidine ring, have shown them to be potent inhibitors of the dopamine transporter (DAT), with little effect on serotonin trafficking. The potent sigma-1 receptor ligand, 4-phenyl-1-(4-phenylbutyl) piperidine, has also been investigated in preclinical studies to see if it alters dopamine accumulation during ischemia.
Enzyme Inhibition Profiling
There is currently no available preclinical data in the scientific literature regarding the enzyme inhibition profile of this compound.
Beta-Glucuronidase Inhibition
Derivatives of 4-(1-pyrrolidinyl)piperidine (B154721) have been investigated for their potential to inhibit β-glucuronidase. In one study, a series of these derivatives were synthesized and screened for their inhibitory activity. Notably, the compound 1-[2-(4′′-chloro-phenyl)-2-oxo-ethyl]- 4-pyrrolidin-1′-yl- piperidinium bromide demonstrated significant inhibition of β-glucuronidase, with a half-maximal inhibitory concentration (IC50) value of 17.10 ± 0.61 µM. This potency was found to be approximately three times more active than the standard inhibitor, D-saccharic acid 1,4-lactone, which has an IC50 of 48.4 ± 1.25 µM.
Other synthesized derivatives also showed inhibitory activity greater than the standard. The study suggests that these compounds could serve as selective inhibitors of β-glucuronidase.
| Compound | IC50 (µM) |
| 1-[2-(4′′-chloro-phenyl)-2-oxo-ethyl]- 4-pyrrolidin-1′-yl- piperidinium bromide | 17.10 ± 0.61 |
| D-Saccharic acid 1,4-lactone (Standard) | 48.4 ± 1.25 |
Urease and Phosphodiesterase Inhibition
In the same study that identified β-glucuronidase inhibitors, the synthesized 4-(1-pyrrolidinyl)piperidine derivatives were also screened for their activity against urease and phosphodiesterase. The findings indicated that the tested compounds were generally inactive against both of these enzymes. An exception was noted for one derivative, 1-[2-(4′′-methoxy-phenyl)-2-oxo-ethyl]- 4- Pyrrolidin-1′-yl-piperidinium bromide, which exhibited weak urease inhibition. No significant phosphodiesterase inhibition was observed for any of the tested derivatives.
Alpha-Chymotrypsin Inhibition
The inhibitory potential of 4-(1-pyrrolidinyl)piperidine derivatives against α-chymotrypsin was also evaluated. The results from the screening demonstrated that the synthesized compounds were inactive against this enzyme.
Acetylcholinesterase (AChE) Inhibition
Currently, there is no available preclinical data specifically detailing the acetylcholinesterase (AChE) inhibitory activity of this compound or its direct derivatives. Research on AChE inhibitors has explored a wide range of piperidine-containing compounds; however, specific findings for the subject compound have not been reported in the reviewed literature.
Dihydrofolate Reductase (DHFR) Inhibition
While direct studies on this compound as a dihydrofolate reductase (DHFR) inhibitor are not available, research into related structures provides some context. A series of novel 4-pyrrolidine-based thiosemicarbazones were synthesized and assessed for their DHFR inhibitory potential. These compounds, which feature the 4-pyrrolidinyl-benzaldehyde moiety, displayed potent inhibition with IC50 values ranging from 12.37 ± 0.48 μM to 54.10 ± 0.72 μM. The most active compound in this series was N-(2-chlorophenyl)-2-[4-(pyrrolidin-1-yl)benzylidene]hydrazinecarbothioamide, with an IC50 of 12.37 ± 0.48 μM.
Similarly, a study on 4-piperidine-based thiosemicarbazones also showed potent DHFR inhibition, with IC50 values in the range of 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. It is important to note that these findings are for derivatives and not the parent compound this compound.
| Derivative Class | Most Active Compound IC50 (µM) |
| 4-Pyrrolidine-based thiosemicarbazones | 12.37 ± 0.48 |
| 4-Piperidine-based thiosemicarbazones | 13.70 ± 0.25 |
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
There is no specific preclinical data available concerning the inhibitory activity of this compound against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). While pyrrolidine-based compounds have been investigated as potent 11β-HSD1 inhibitors, the research has focused on more complex polycyclic structures and not on the specific compound of interest.
NLRP3 Inflammasome Inhibition (Pyroptosis and IL-1β Release)
Preclinical investigations into the direct inhibitory effects of this compound on the NLRP3 inflammasome, pyroptosis, and subsequent IL-1β release have not been reported in the available scientific literature. The inhibition of the NLRP3 inflammasome is an active area of research for various inflammatory conditions, but specific data for this compound is lacking.
ATPase Activity Modulation
Currently, there is no publicly available preclinical research data detailing the modulatory effects of this compound on ATPase activity.
Neuropharmacological Effects in Preclinical Models
Preclinical studies on analogs and derivatives of this compound have explored a range of neuropharmacological effects, from neurotransmitter system modulation to potential therapeutic applications in pain, anxiety, and neuroprotection.
Modulatory Effects on Neurotransmitter Systems
The piperidine moiety is a key structural feature in many compounds that interact with central nervous system targets. Research on piperine, a natural compound containing a piperidine ring, and its derivatives indicates that this structural component plays a significant role in neuropharmacology. The piperidine ring appears to be crucial for the modulation of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) activity, enzymes critical for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. mdpi.com Modification of the piperidine ring in these derivatives can alter their selectivity and affinity for these enzymes. mdpi.com
Furthermore, a piperidine derivative, ADX47273, has been shown to decrease extracellular levels of dopamine in the nucleus accumbens in rat models, suggesting an influence on the dopaminergic system. nih.gov
Analgesic Activity Assessment
The analgesic potential of compounds structurally related to this compound has been a subject of significant investigation. A variety of 4-(1-pyrrolidinyl) piperidine analogs have demonstrated notable analgesic properties in preclinical testing. researchgate.net In studies using the tail-flick and tail immersion methods in mice, these analogs exhibited significant to highly significant analgesic activity. researchgate.netpjps.pk The potency of these compounds was found to be influenced by the nature of substituents on the phenyl ring, including their size and electronic properties. researchgate.net
Similarly, research on 4-phenylamidopiperidine derivatives identified several potent analgesic agents. nih.gov The antinociceptive activity, measured by the hot-plate test in mice, showed that high potency was often associated with the presence of an aralkyl substituent on the piperidine ring nitrogen. nih.gov
| Compound Class | Preclinical Model | Key Findings | Reference |
|---|---|---|---|
| 4-(1-pyrrolidinyl) piperidine analogs | Mouse Tail-Flick / Tail Immersion | Exhibited significant to highly significant analgesic activity. Activity is influenced by phenyl ring substituents. | researchgate.net |
| Alkyl piperidine derivatives | Mouse Tail Immersion | Showed varying degrees of analgesic activity compared to pethidine. | pjps.pk |
| 4-Phenylamidopiperidines | Mouse Hot-Plate Test | Active compounds had ED50 values ranging from 0.44 to 59 mg/Kg. High potency linked to aralkyl substituent on piperidine nitrogen. | nih.gov |
Anxiolytic and Antidepressant-like Effects
Derivatives of 4-phenylpiperidine have been evaluated for their potential to treat anxiety and depression. Novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, which act as selective delta-opioid agonists, have shown anxiolytic-like effects in the mouse neonatal ultrasonic vocalization test and antidepressant-like effects in the mouse tail suspension test. nih.gov
Another study on a derivative of 4,4-diphenylpyrrolidin-2-one, which incorporates a 4-phenylpiperazine moiety, demonstrated statistically significant anxiolytic-like activity in the four-plate test and potential antidepressant-like properties by reducing immobility time in the forced swim test. nih.gov Research into other complex molecules containing a piperidine ring has also suggested that their anxiolytic-like effects may be mediated through the serotonergic system, particularly via 5-HT2A receptors. mdpi.com
| Compound Class | Preclinical Model | Effect Type | Key Findings | Reference |
|---|---|---|---|---|
| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives | Mouse Neonatal Ultrasonic Vocalization | Anxiolytic-like | Demonstrated anxiolytic-like activity upon subcutaneous administration. | nih.gov |
| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives | Mouse Tail Suspension Test | Antidepressant-like | Revealed antidepressant-like effects. | nih.gov |
| 4,4-diphenyl-1-((4-phenylpiperazin-1-yl)methyl)pyrrolidin-2-one | Mouse Four-Plate Test | Anxiolytic-like | Showed statistically significant anxiolytic-like activity. | nih.gov |
| 4,4-diphenyl-1-((4-phenylpiperazin-1-yl)methyl)pyrrolidin-2-one | Mouse Forced Swim Test | Antidepressant-like | Reduced immobility time, indicating potential antidepressant properties. | nih.gov |
| Fused thiopyrano-piperidone-tetrahydrocarboline derivative | Mouse Hole-Board Test | Anxiolytic-like | Exerted anxiolytic-like effects possibly through the serotonergic system. | mdpi.com |
Neuroprotective Properties
The neuroprotective potential of compounds related to this compound has been investigated in models of ischemic stroke. The potent sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to provide neuroprotection in experimental stroke models. nih.gov In studies involving middle cerebral artery occlusion (MCAO) in rats, PPBP attenuated infarction volume in the cerebral cortex and striatum. nih.gov The mechanism of this neuroprotection is linked to the reduction of ischemia-evoked nitric oxide (NO) production through the attenuation of neuronal nitric oxide synthase (nNOS) activity. nih.gov The neuroprotective effects of PPBP are lost when nNOS is absent or inhibited. nih.gov
Separately, 4-aminopyridine has also demonstrated neuroprotective effects in a rat model of Alzheimer's disease by suppressing microglial activation and in models of retinal neurodegeneration. nih.gov
Cognitive Enhancement Research
Research into piperidine derivatives has also explored their potential as cognitive enhancers. Analogs of 4-aminopiperidine (B84694) have been shown to possess high cognition-enhancing activity in the mouse passive avoidance test, a model for assessing learning and memory. nih.gov These findings suggest that such compounds could be promising leads for developing treatments for cognitive deficits associated with neurodegenerative diseases. nih.gov
Additionally, the mGlu5 positive allosteric modulator ADX47273, a piperidine derivative, has demonstrated procognitive activities in preclinical models. It was found to enhance novel object recognition and reduce impulsivity in rats, indicating a potential to improve cognitive functions. nih.gov
Monoamine Transporter Inhibition (Dopamine Transporter, Norepinephrine Transporter, Serotonin Transporter)
Based on available scientific literature, no preclinical studies were identified that specifically investigated the in vitro or in vivo inhibitory activity of this compound on the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). Therefore, data regarding its binding affinity (Kᵢ) or inhibitory concentrations (IC₅₀) for these monoamine transporters are not available.
Antimicrobial Activity Studies
The antimicrobial potential of 4-(1-pyrrolidinyl)piperidine and its derivatives has been a subject of investigation, exploring its efficacy against various bacterial and fungal pathogens. wisdomlib.orgresearchgate.net Compounds that feature piperidine and pyrrolidine structures are recognized for their wide range of therapeutic properties, which has prompted research into new derivatives to improve their biological effectiveness. wisdomlib.org
Research into 4-(1-pyrrolidinyl)piperidine derivatives has demonstrated their potential as antibacterial agents. researchgate.net In a study published in the World Journal of Pharmaceutical Research, the parent compound and its synthesized analogues were evaluated for antibacterial properties. wisdomlib.org While the study focused on the enhanced efficacy of certain derivatives, particularly those with structural modifications like the integration of a naphthalene nucleus, it noted that the core 4-(1-pyrrolidinyl)piperidine structure is a valuable scaffold for developing compounds with antibacterial action. wisdomlib.org The presence of para-substituents on the phenyl ring was found to influence antibacterial activity. wisdomlib.org Although the parent compound was active, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values were not detailed in the available literature.
The antifungal properties of 4-(1-pyrrolidinyl)piperidine and its derivatives have also been evaluated against a range of fungal species. wisdomlib.org The parent compound demonstrated significant antifungal activity against various types of fungi, including dermatophytes, yeast, and filamentous fungi. wisdomlib.org This suggests that the this compound scaffold possesses inherent antifungal characteristics. As with the antibacterial studies, the research highlighted that certain structural modifications could further enhance this activity, but specific quantitative metrics for the parent compound were not specified in the reviewed sources. wisdomlib.org
Table 1: Summary of Preclinical Antimicrobial Activity for 4-(1-Pyrrolidinyl)piperidine
| Activity Type | Target Organisms | Findings |
|---|---|---|
| Antibacterial | Gram-positive and Gram-negative bacteria | Derivatives show significant activity; activity of the parent compound was noted but not quantitatively detailed in the available literature. wisdomlib.orgresearchgate.net |
| Antifungal | Dermatophytes, yeast, filamentous fungi | The parent compound exhibited significant activity against a variety of fungal species. wisdomlib.org |
Other Biological Investigations in Preclinical Settings
No preclinical research studies investigating the specific antitumor or antiproliferative effects of this compound against any cancer cell lines, including cervical cancer cell lines, were identified in the reviewed scientific literature.
The effect of 4-(1-Pyrrolidinyl)piperidine and its novel analogues on glucose metabolism has been investigated in preclinical settings. A study by Mushtaq, Saify, et al., evaluated the parent compound and four of its derivatives for their effect on plasma glucose levels in normal rats. researchgate.net In this research, the parent compound (referred to as Compound I) was administered at a dose of 100 mg/kg, and its impact on plasma glucose concentration was measured at several intervals over 24 hours. researchgate.net
The study found that the parent compound induced a notable decrease in plasma glucose levels, with the most significant reduction observed at the 6-hour mark post-administration. The glucose level began to rise after this point but remained below the baseline (control) level even at the 24-hour measurement. This investigation suggests that the 4-(1-Pyrrolidinyl)piperidine structure may play a role in regulating carbohydrate metabolism. researchgate.net
Table 2: Effect of 4-(1-Pyrrolidinyl)piperidine on Plasma Glucose Concentration in Normal Rats
| Time After Administration | Mean Plasma Glucose (mg/dL) ± SEM |
|---|---|
| 0 hr (Control) | 98.2 ± 1.3 |
| 1 hr | 89.6 ± 1.1 |
| 3 hr | 81.4 ± 1.5 |
| 6 hr | 76.6 ± 1.0 |
| 12 hr | 82.4 ± 1.1 |
| 24 hr | 91.6 ± 1.0 |
Data sourced from Mushtaq, Saify, et al. (2010). researchgate.net
Based on a comprehensive search of available scientific literature, there is no specific preclinical research data focused on the N-type calcium channel modulation of the compound "this compound."
While the broader class of piperidine-containing molecules has been a subject of significant investigation for their potential as calcium channel blockers, including N-type channel modulators, research specifically detailing the activity of this compound in this context is not present in the public domain.
Studies on related but structurally distinct compounds, such as various 4-aminopiperidine derivatives and piperidinylaniline analogs, have shown that the piperidine scaffold is a key pharmacophore for interacting with N-type calcium channels. This research has led to the identification of potent N-type calcium channel blockers. However, these findings cannot be directly extrapolated to this compound, as minor structural modifications can lead to significant changes in pharmacological activity.
Therefore, without any direct preclinical studies on this compound and its effects on N-type calcium channels, it is not possible to provide detailed research findings, data tables, or a pharmacological profile as requested.
Structure Activity Relationship Sar and Structure Affinity Relationship Safir Analyses
Impact of Substituent Effects on Biological Activity
The biological activity of derivatives of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine is significantly influenced by the nature and position of substituents on the phenyl ring. Research into a series of analogues where a phenacyl moiety is attached to the piperidine (B6355638) nitrogen has demonstrated that modifications to the phenyl ring of this added group can drastically alter the analgesic potential.
The size of the substituent, its electronic properties (whether it is electron-donating or electron-withdrawing), and its location on the phenyl ring all play a role in determining the compound's efficacy. iaea.orgresearchgate.net Studies have shown that a range of substituents can lead to compounds with significant to highly significant analgesic activity. iaea.orgresearchgate.net For instance, the introduction of various substituents on the phenyl ring of the phenacyl moiety of 4-(1-pyrrolidinyl)piperidine (B154721) analogues resulted in compounds with notable analgesic potential as determined by the tail-flick method. iaea.org
Table 1: Impact of Phenyl Ring Substituents on Analgesic Activity of 4-(1-pyrrolidinyl)piperidine Analogs
| Substituent on Phenacyl Moiety | Analgesic Activity Level |
|---|---|
| Unsubstituted | Significant |
It is important to note that while certain substitutions enhance the desired analgesic effects, they can also introduce toxicity at higher doses. iaea.orgresearchgate.net
Role of the Piperidine and Pyrrolidine (B122466) Moieties in Pharmacological Profiles
The piperidine and pyrrolidine rings are fundamental components of the this compound scaffold and are crucial to its pharmacological profile. The piperidine ring, a common motif in medicinal chemistry, is found in a wide array of pharmaceuticals and natural alkaloids, contributing to a broad spectrum of biological activities including analgesic, anti-inflammatory, and antipsychotic effects. mdpi.comencyclopedia.pubijnrd.org The incorporation of the 4-phenylpiperidine (B165713) pharmacophore, which is also a key feature in morphine, has led to the development of potent opioid analgesics. nih.gov
Stereoselectivity in Biological Interactions
Stereochemistry plays a pivotal role in the biological interactions of chiral compounds, and derivatives of this compound are no exception. The spatial arrangement of atoms can dramatically affect a molecule's ability to bind to its biological target, leading to significant differences in potency and efficacy between stereoisomers.
In a closely related series of compounds, the N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the presence of three chiral centers results in eight possible stereoisomers. Studies on these isomers revealed extreme differences in their analgesic activity and opioid receptor binding affinity. nih.gov For instance, the (3R,4S,2'S)-(+)-cis isomer was found to be approximately 13,100 times more potent than morphine, while its corresponding antipode was one of the least potent isomers. nih.gov This highlights the critical importance of the 3R,4S configuration at the piperidine ring and the S configuration at the phenylethyl side chain for high analgesic potency and mu-opioid receptor affinity. nih.gov
While this example is from a related class of compounds, it underscores the principle that the stereochemical configuration of the piperidine ring and its substituents is a key determinant of biological activity. The stereoselective synthesis of pyrrolidine-containing compounds is an active area of research, further emphasizing the importance of chirality in the design of pharmacologically active molecules. rsc.org
Template Optimization and Derivative Design
The this compound scaffold has served as a valuable template for the design and optimization of new therapeutic agents, particularly analgesics targeting the mu-opioid receptor. nih.govresearchgate.net The process of template optimization involves systematically modifying the core structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile.
One approach to derivative design has been the synthesis of small molecule mu agonists based on the 4-phenylpiperidine scaffold. nih.govresearchgate.net These efforts have led to compounds with excellent agonistic activity and have revealed interesting structure-activity relationship trends. nih.gov For example, the incorporation of the 4-phenylpiperidine pharmacophore into 4-anilidopiperidines, which are structurally related to fentanyl, has resulted in a novel class of potent opioid analgesics with favorable pharmacological profiles. nih.gov
Isosteric replacement of the phenyl ring with various heteroaryl substituents has also been explored as a strategy for optimization. nih.gov This has led to the development of 4-heteroaryl-4-anilidopiperidines with high analgesic potency and, in some cases, improved safety profiles compared to existing opioids. nih.gov These examples demonstrate the utility of the 4-phenylpiperidine core as a starting point for the rational design of new and improved analgesic agents.
Applications in Advanced Materials and Chemical Building Blocks
Precursor in Polymer Synthesis
While the piperidine (B6355638) structural motif is integral to the development of certain polymeric materials, specific research detailing the direct use of 4-Phenyl-4-(pyrrolidin-1-yl)piperidine as a monomer or precursor in polymer synthesis is not extensively documented in publicly available literature. However, the broader class of piperidine-containing compounds is recognized for its potential in creating polymers with specific functionalities. These heterocyclic compounds can be incorporated into polymer backbones or used as pendant groups to impart desired physicochemical properties, such as thermal stability or specific binding capabilities. The presence of reactive sites on the piperidine ring allows for various polymerization reactions, suggesting that derivatives of this compound could theoretically be adapted for such applications.
Development of Specialty Chemicals and Advanced Materials
The this compound scaffold serves as a valuable starting point for the synthesis of a range of specialty chemicals. Its constituent rings—piperidine and pyrrolidine (B122466)—are prevalent motifs in medicinal and materials chemistry. researchgate.net The chemical reactivity of the piperidine nitrogen allows for the attachment of various functional groups, leading to the creation of novel derivatives with tailored properties. For instance, related structures like 4-(1-Pyrrolidinyl)piperidine (B154721) have been employed to synthesize complex organic salts and serve as reactants for creating small molecule ligands for methyl-lysine binding proteins and inhibitors for enzymes like Polo-like kinase 1. sigmaaldrich.com This adaptability highlights the potential of the this compound core in generating advanced materials and specialty chemicals for research and industrial purposes.
Use as a Building Block for Bioactive Molecules
The 4-phenylpiperidine (B165713) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the opioid class. nih.govwikipedia.org The incorporation of a pyrrolidine ring at the 4-position, as seen in this compound, further enhances its utility by introducing an additional heterocyclic element known for its presence in biologically active compounds.
Researchers have extensively used the 4-phenylpiperidine framework to design and synthesize molecules with high affinity for various biological targets. For example, derivatives of this scaffold have been developed as potent agonists for the mu-opioid receptor. nih.gov Furthermore, modifications to this core structure have led to the creation of selective ligands for sigma-1 (σ1) receptors, which are implicated in a range of neurological functions. nih.gov The synthesis of various analogs, such as those with different substituents on the phenyl ring, has been explored to create compounds with significant analgesic activity. iaea.org
The versatility of this chemical backbone allows for systematic modifications to explore structure-activity relationships (SAR), leading to the optimization of potency, selectivity, and pharmacokinetic properties of new drug candidates.
| Scaffold/Derivative Class | Biological Target | Application/Potential Use | Source |
|---|---|---|---|
| 4-Phenylpiperidine derivatives | Mu-opioid receptor | Development of potent opioid agonists. | nih.gov |
| 4-Phenylpiperidine-4-carbonitrile (B1581006) derivatives | Sigma-1 (σ1) receptor | High-affinity and selective ligands for neurological research. | nih.gov |
| Substituted 4-(1-pyrrolidinyl) piperidine analogs | Undisclosed (related to pain pathways) | Screening for effective analgesics. | iaea.org |
| General Piperidine and Pyrrolidine derivatives | Various (bacteria, fungi) | Development of anti-bacterial and anti-fungal agents. | researchgate.net |
Design of Radiolabeled Probes for In Vivo Imaging (Preclinical)
The development of molecular imaging agents for techniques like Positron Emission Tomography (PET) is crucial for studying biological processes non-invasively. nih.gov The 4-phenylpiperidine scaffold has proven to be an excellent template for creating such probes, particularly for imaging neuroreceptors. nih.govresearchgate.net
A key requirement for a PET imaging agent is the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into its structure. mdanderson.org For derivatives of 4-phenylpiperidine, a common and effective strategy is nucleophilic ¹⁸F⁻ substitution.
In one notable study, researchers developed an ¹⁸F-labeled 4-phenylpiperidine-4-carbonitrile derivative for imaging σ1 receptors. nih.gov The radiosynthesis was achieved through a direct nucleophilic substitution reaction where the tosylate precursor of the ligand was reacted with ¹⁸F-fluoride. This method yielded the final radiotracer in high radiochemical yield and purity, demonstrating a robust and efficient labeling process suitable for preclinical production. nih.gov
Key details of the labeling process include:
Radionuclide: Fluorine-18 (¹⁸F)
Reaction Type: Nucleophilic Substitution
Precursor: A tosylate-derivatized 4-phenylpiperidine analog
Radiochemical Yield: 42-46% (isolated)
Radiochemical Purity: >99%
This strategy is advantageous due to the relatively short half-life of ¹⁸F (approx. 110 minutes), which necessitates rapid and efficient labeling procedures.
Once a radiolabeled probe is synthesized, its effectiveness is evaluated through preclinical studies in animal models to determine its biodistribution and target specificity. nih.gov Studies with ¹⁸F-labeled 4-phenylpiperidine derivatives have provided valuable insights into their behavior in vivo.
Biodistribution studies in mice with an ¹⁸F-labeled σ1 receptor ligand demonstrated high initial uptake in the brain, which is essential for a neurological imaging agent. nih.gov The probe also showed high brain-to-blood ratios, indicating that it effectively crosses the blood-brain barrier and is retained in the target organ while clearing from circulation. nih.gov
To confirm specific binding, blocking studies were performed. Administration of known σ1 receptor ligands (SA4503 or haloperidol) before injecting the radiotracer significantly reduced the accumulation of radioactivity in organs known to have high densities of σ1 receptors. nih.gov This finding confirms that the probe is binding specifically to its intended target and not accumulating non-specifically. These preclinical evaluations are critical for validating a radiotracer's potential for future clinical applications. nih.gov
| Parameter | Finding | Implication |
|---|---|---|
| Brain Uptake | High initial uptake post-injection. | Effective penetration of the blood-brain barrier. |
| Brain-to-Blood Ratio | High ratios observed. | Good retention in the target organ with clearance from blood. |
| Blocking Studies | Reduced uptake in σ1-rich organs after pre-treatment with known ligands. | Confirms specific binding to the σ1 receptor. |
| Metabolism | Two radioactive metabolites were observed in the brain at 30 minutes post-injection. | Indicates some metabolic instability, a factor for further optimization. |
Future Research Directions and Translational Potential Preclinical Focus
Exploration of Novel Derivatives and Analogs
The core structure of 4-phenyl-4-(pyrrolidin-1-yl)piperidine is ripe for chemical modification to explore new therapeutic applications. Future research will likely focus on the synthesis of novel analogs with diverse biological activities. By systematically altering substituents on both the phenyl and piperidine (B6355638) rings, researchers can modulate the compound's properties.
For instance, the synthesis of analogs with varied substituents on the phenyl ring of a phenacyl moiety has been shown to yield compounds with significant analgesic activity. nih.gov The nature of these substituents, whether they are electron-donating or electron-withdrawing, as well as their size and position on the ring, significantly influences the biological effect. nih.gov Further exploration could involve the introduction of different heterocyclic rings or functional groups to the core structure. Research has demonstrated that piperidine- and pyrrolidine-containing compounds have the potential for antibacterial and antifungal activities, suggesting that novel derivatives could be screened for these properties. nih.gov
A variety of 4-(1-pyrrolidinyl)piperidine (B154721) analogs have been synthesized for biological evaluation, including those with nitro-phenyl, dimethoxy-phenyl, and dihydroxy-phenyl moieties attached to the piperidine nitrogen. sigmaaldrich.com These examples underscore the chemical tractability of the scaffold and the potential for creating large libraries of compounds for screening against a wide array of biological targets. The pyrrolidine (B122466) ring itself is a key feature in many bioactive molecules, and its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space. fourwaves.com
Table 1: Examples of Synthesized 4-(1-Pyrrolidinyl)piperidine Analogs
| Analog Name | Modification | Reference |
|---|---|---|
| 4-pyrrolidin-1´-yl-1-[2-(2″-nitro-phenyl)-2-oxo-ethyl]-piperidinium bromide | Addition of a nitro-phenacyl group to the piperidine nitrogen | sigmaaldrich.com |
| 4-pyrrolidin-1´-yl-1-[2-(3″-nitro-phenyl)-2-oxo-ethyl]-piperidinium bromide | Addition of a meta-nitro-phenacyl group to the piperidine nitrogen | sigmaaldrich.com |
| 4-pyrrolidin-1´-yl-1-[2-(2″,4″-dimethoxy-phenyl)-2-oxo-ethyl]-piperidinium bromide | Addition of a dimethoxy-phenacyl group to the piperidine nitrogen | sigmaaldrich.com |
Mechanistic Elucidation of Biological Activities
A deeper understanding of how derivatives of this compound exert their biological effects at a molecular level is crucial for rational drug design. Future preclinical research must prioritize the elucidation of their mechanisms of action. The spatial arrangement of substituents on the pyrrolidine ring can significantly influence pharmacological efficacy due to the ring's conformational flexibility. fourwaves.com
Computational modeling techniques, such as molecular docking and dynamic simulations, are powerful tools for investigating these mechanisms. For example, computational studies on piperidine-based sigma receptor ligands have helped to decipher their binding modes and identify crucial interactions with amino acid residues within the receptor's binding pocket. nih.gov Similar in silico approaches can be applied to this compound derivatives to predict their binding poses at various targets, such as opioid receptors, and to rationalize their structure-activity relationships (SAR). nih.gov
Furthermore, investigating the stereochemistry of these compounds is paramount. The different spatial orientations of substituents can lead to varied biological profiles due to the enantioselective nature of protein targets. fourwaves.com Mechanistic studies should also explore downstream signaling pathways. For example, piperidine derivatives with analgesic properties are thought to potentially block the effects of prostaglandins by inhibiting their signaling pathways. nih.gov Future studies could use cell-based assays to investigate the modulation of specific signaling cascades by novel analogs.
Optimization of Selectivity and Potency
A key challenge in drug development is to maximize a compound's potency for its intended target while minimizing off-target effects. For derivatives of this compound, future research will focus on fine-tuning the structure to achieve higher selectivity and potency.
Structure-activity relationship (SAR) studies are fundamental to this effort. Research on 4-(m-hydroxyphenyl)piperidines demonstrated that varying the 4-alkyl substituents could modulate mu-opioid receptor binding affinities and efficacies. researchgate.net Similarly, for 4-phenylpiperidine (B165713) derivatives acting as mu-opioid agonists, computational SAR studies using methods like neural networks have been employed to correlate molecular descriptors with analgesic activity, creating models that can help in structural optimization. nih.gov
Key findings from various studies that can guide optimization include:
The size, position, and electronic properties of substituents on the phenyl ring directly impact analgesic activity. nih.gov
For certain piperidine derivatives, introducing a bulky moiety in the para position of a benzamide group can substantially increase activity. nih.gov
The basicity of the piperidine nitrogen atom plays an important role in the activity of some series of compounds. nih.gov
In a series of inhibitors for Protein Kinase B (PKB), modifications to the linker group between the piperidine ring and a lipophilic substituent were crucial for improving oral bioavailability. frontiersin.org
These principles will guide the rational design of new analogs with improved pharmacological profiles, leading to compounds that are not only potent but also highly selective for their intended biological target.
Development of Dual-Acting Agents
There is a growing interest in developing single molecules that can modulate multiple targets, known as dual-acting or multi-target ligands. This approach can offer enhanced therapeutic efficacy or a better side-effect profile compared to single-target agents or combination therapies. The this compound scaffold is a promising starting point for designing such agents.
The structural motifs within this scaffold are common to ligands for different receptor families. For instance, substituted phenyl-piperidine synthons are found in both mu-opioid receptor (MOR) agonists and dopamine (B1211576) D3 receptor (D3R) ligands, suggesting the possibility of creating dual MOR/D3R modulators for pain management without addiction liability. nih.gov
Another promising avenue is the development of dual opioid agonist-neurokinin 1 receptor (NK1R) antagonists. nih.govnih.gov By fusing an opioid pharmacophore with an NK1R antagonist, it is possible to create chimeric compounds that can alleviate both acute and neuropathic pain. nih.gov The co-localization of opioid and NK1 receptors in the central nervous system makes this a particularly attractive strategy, as NK1R antagonists can potentially modulate some of the adverse effects of opioids. nih.gov Additionally, piperidine-based structures have been successfully used to design dual-acting histamine H3 and sigma-1 receptor ligands for the treatment of nociceptive and neuropathic pain. unict.it Future research will involve the rational design and synthesis of such bifunctional ligands based on the this compound core.
Advanced Preclinical Model Applications (Excluding Human Trials)
To better predict the clinical potential of novel this compound derivatives, it is essential to move beyond traditional preclinical models and embrace more advanced and human-relevant systems.
In Silico Models: Computational tools are becoming increasingly integral to preclinical research. Quantitative structure-activity relationship (QSAR) models and neural networks can predict the analgesic activities of new derivatives before they are synthesized. nih.gov Computational models can also predict sites of metabolism, potential metabolites, and interactions with metabolizing enzymes like the cytochrome P450 superfamily, which is critical for early assessment of a compound's pharmacokinetic profile. acs.org
In Vitro Models: Advanced in vitro models that better mimic human physiology are crucial. For CNS-active compounds, in vitro blood-brain barrier (BBB) models are essential for screening brain penetration. nih.gov These models range from static co-cultures of brain endothelial cells with astrocytes to more complex dynamic and microfluidic-based systems that incorporate shear stress to better replicate physiological conditions. dovepress.commdpi.comnih.gov Furthermore, "organ-on-a-chip" or microphysiological systems offer a way to test the effects of compounds on interconnected human organ systems, such as a liver-heart-brain axis. grantome.comnih.gov These platforms can provide valuable data on efficacy and potential off-target toxicity early in the drug discovery process. hesperosinc.com
Alternative In Vivo Models: The zebrafish larva is emerging as a powerful high-throughput model for in vivo screening. nih.gov Its genetic tractability, rapid development, and small size make it ideal for large-scale screening of compounds for analgesic properties and for studying nociception. nih.govfrontiersin.org Zebrafish models of respiratory depression and analgesia are being developed to accelerate the discovery of safer opioid-like therapies. researchgate.net These alternative models can provide valuable, early-stage in vivo data while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Table 2: Advanced Preclinical Models for Compound Evaluation
| Model Type | Specific Example | Application | Reference |
|---|---|---|---|
| In Silico | QSAR / Neural Networks | Predict analgesic activity and optimize structure | nih.gov |
| Metabolism Prediction Software | Identify potential sites of metabolism and metabolites | acs.org | |
| In Vitro | Microfluidic Blood-Brain Barrier Chip | Evaluate CNS permeability and transport | dovepress.comnih.gov |
| Multi-Organ-on-a-Chip (e.g., Brain-Liver) | Assess efficacy, metabolism, and inter-organ toxicity | grantome.comnih.gov |
| Alternative In Vivo | Zebrafish Larva Behavioral Assay | High-throughput screening for analgesic properties | nih.govnih.gov |
Q & A
Q. What are the common synthetic routes for 4-Phenyl-4-(pyrrolidin-1-yl)piperidine?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 4-piperidone derivatives can react with pyrrolidine under basic conditions (e.g., sodium hydride or potassium carbonate) to form the target compound. Reflux conditions and solvent selection (e.g., dichloromethane) are critical for optimizing yields . Multi-step protocols may include acetylation or cyclization, as seen in structurally related piperidine-pyrrolidine hybrids .
Q. How is this compound characterized structurally?
Key analytical methods include:
Q. What safety precautions are recommended when handling this compound?
While specific safety data for this compound is limited, general guidelines for piperidine derivatives include:
- Avoiding skin/eye contact (use gloves, goggles) due to potential irritation .
- Working in a fume hood to mitigate inhalation risks from volatile intermediates .
- Storing in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies often involve synthesizing analogs with modifications to the phenyl, piperidine, or pyrrolidine groups. For example:
- Replacing the phenyl group with fluorophenyl or chlorophenyl to assess electronic effects on bioactivity .
- Varying pyrrolidine substituents (e.g., difluoro groups) to study steric and metabolic stability .
- Comparative assays (e.g., enzyme inhibition, receptor binding) against reference compounds like UNC1215 .
Q. How can contradictions in reaction yield data be resolved during synthesis optimization?
- Parameter Screening : Systematically vary temperature, solvent polarity, and base strength (e.g., NaH vs. K₂CO₃) to identify optimal conditions .
- Byproduct Analysis : Use LC-MS to detect intermediates or side products affecting yield .
- Scale-Dependent Adjustments : Pilot studies show that reaction efficiency may decrease at larger scales due to mixing or heat transfer limitations .
Q. What methodologies address challenges in analytical data interpretation?
- Cross-Validation : Combine NMR (for structural confirmation) with HPLC (for purity) to resolve discrepancies in mass balance .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to clarify ambiguous spectral peaks .
- Computational Modeling : Predict NMR or IR spectra using tools like Gaussian or ACD/Labs to verify experimental data .
Q. How can enzymatic interaction studies be designed for this compound?
- Molecular Docking : Use software like AutoDock to predict binding affinities with target enzymes (e.g., cytochrome P450 isoforms) .
- Kinetic Assays : Measure IC₅₀ values in vitro using fluorogenic substrates or radiolabeled ligands .
- Metabolite Profiling : Identify oxidative or hydrolytic metabolites via LC-MS/MS to assess metabolic stability .
Q. What purification strategies are effective for isolating high-purity this compound?
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data .
- Ion-Exchange Resins : Effective for removing acidic or basic impurities in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
